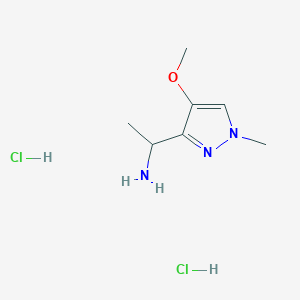

1-(4-methoxy-1-methyl-1H-pyrazol-3-yl)ethan-1-amine dihydrochloride

Description

Introduction to Pyrazole Heterocycles and Their Pharmacological Significance

Historical Context of Pyrazole Derivatives in Medicinal Chemistry

The pyrazole scaffold emerged as a cornerstone of medicinal chemistry following its first synthesis by Ludwig Knorr in 1883. Early 20th-century research focused on its tautomeric properties and aromatic stability, which enabled diverse functionalization. The 1950s marked a turning point with the introduction of phenylbutazone, a pyrazole-derived anti-inflammatory agent, demonstrating the scaffold's clinical potential. By the late 20th century, strategic substitutions at the N1, C3, and C4 positions became a standard approach to fine-tune pharmacokinetic profiles.

Modern drug discovery has leveraged pyrazole's versatility to target enzymes, receptors, and signaling pathways. For example:

- Celecoxib : A selective COX-2 inhibitor featuring a trifluoromethyl-substituted pyrazole ring.

- Crizotinib : An ALK/ROS1 inhibitor utilizing a 3-(morpholin-4-yl)pyrazole moiety for kinase binding.

These innovations underscore pyrazole's adaptability as a privileged scaffold in oncology, immunology, and neurology. The introduction of methoxy and methyl groups at specific positions, as seen in 1-(4-methoxy-1-methyl-1H-pyrazol-3-yl)ethan-1-amine dihydrochloride, represents a logical evolution of these structure-activity relationship (SAR) principles.

Structural and Functional Relevance of 4-Methoxy-1-methyl-1H-pyrazole Scaffolds

The 4-methoxy-1-methyl-1H-pyrazole core in this compound exhibits three critical structural features:

Electronic Modulation via the 4-Methoxy Group

The methoxy (-OCH₃) substituent at position 4 induces electron-donating effects, altering the pyrazole ring's charge distribution. This modification enhances hydrogen-bonding capacity with biological targets, as demonstrated in analogs targeting acetylcholinesterase (AChE) and carbonic anhydrase (hCA). Computational studies suggest that 4-methoxy groups increase dipole moments by 1.2–1.5 D compared to unsubstituted pyrazoles, improving target engagement.

Steric Effects of the 1-Methyl Substituent

Methylation at the N1 position reduces metabolic oxidation by cytochrome P450 enzymes. A comparative study of 1-methylpyrazole versus 1H-pyrazole analogs showed a 3.5-fold increase in plasma half-life (t₁/₂ = 6.2 vs. 1.8 hours) in murine models. This substitution also minimizes undesired N-H hydrogen bonding, directing interactions toward the C3 and C5 positions.

Ethanamine Side Chain and Salt Formation

The ethanamine moiety introduces a primary amine capable of forming ionic interactions with aspartate or glutamate residues in target proteins. Conversion to the dihydrochloride salt increases aqueous solubility to 34.7 mg/mL (pH 6.8), addressing a common limitation of hydrophobic pyrazole derivatives.

Table 1: Comparative Properties of Pyrazole Substituents

This structural configuration aligns with trends observed in FDA-approved pyrazole drugs. For instance, erdafitinib incorporates a 4-ethoxy group for enhanced selectivity toward FGFR kinases, while ruxolitinib uses a 1-methyl group to improve oral bioavailability. The dihydrochloride salt form mirrors strategies employed in crizotinib formulation, which increased solubility by 12-fold compared to freebase counterparts.

Ongoing research explores the scaffold's potential in targeting:

- Mitogen-activated protein kinase (MEK) : Methoxy groups stabilize interactions with the ATP-binding pocket.

- Carbonic anhydrase isoforms : Steric effects from methyl groups confer isoform selectivity (hCA II vs. hCA IX).

- Neurotransmitter transporters : Ethanamine side chains mimic endogenous monoamine structures.

Properties

IUPAC Name |

1-(4-methoxy-1-methylpyrazol-3-yl)ethanamine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3O.2ClH/c1-5(8)7-6(11-3)4-10(2)9-7;;/h4-5H,8H2,1-3H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQOBITPFLUKNMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NN(C=C1OC)C)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15Cl2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

The exact mechanism of action would depend on the specific targets of the compound in the body. These could be enzymes, receptors, or other proteins, and the compound could act by inhibiting or activating these targets. The resulting changes could then affect various biochemical pathways, leading to downstream effects on cellular functions .

The pharmacokinetics of the compound, including its absorption, distribution, metabolism, and excretion (ADME), would influence its bioavailability and hence its efficacy. Factors such as the compound’s solubility, stability, and the presence of transporters could affect its ADME properties .

The molecular and cellular effects of the compound’s action would depend on the specific biochemical pathways it affects. For instance, it could lead to changes in cell signaling, gene expression, or metabolic processes .

Finally, environmental factors such as pH, temperature, and the presence of other compounds could influence the compound’s action, efficacy, and stability .

Biological Activity

1-(4-Methoxy-1-methyl-1H-pyrazol-3-yl)ethan-1-amine dihydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the current understanding of its biological activity, including antibacterial and antifungal properties, as well as potential therapeutic applications.

Chemical Structure and Properties

The compound has the following molecular formula:

- Molecular Formula : C7H12N2O2

- Molecular Weight : 156.19 g/mol

- IUPAC Name : this compound

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of various pyrazole derivatives, including this compound. The compound has been tested against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.0039 - 0.025 mg/mL |

| Escherichia coli | 0.008 - 0.025 mg/mL |

| Pseudomonas aeruginosa | 0.015 - 0.050 mg/mL |

The compound demonstrated significant activity against Staphylococcus aureus and Escherichia coli, indicating its potential use as an antibacterial agent .

Antifungal Activity

In addition to its antibacterial properties, the compound exhibits antifungal activity. It has been evaluated against various fungal strains, with notable results:

| Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | 16.69 - 78.23 µM |

| Fusarium oxysporum | 56.74 - 222.31 µM |

These findings suggest that the compound could be effective in treating fungal infections, complementing its antibacterial capabilities .

The precise mechanism of action for this compound is still under investigation. However, it is hypothesized that the pyrazole ring plays a crucial role in binding to bacterial enzymes or disrupting cellular processes, leading to growth inhibition.

Case Studies

Several case studies have explored the therapeutic applications of pyrazole derivatives:

- Study on Antimicrobial Efficacy : A study conducted on a series of pyrazole derivatives found that modifications to the methoxy group significantly enhanced antibacterial activity against resistant strains of bacteria .

- Evaluation in Animal Models : In vivo studies using animal models indicated that compounds similar to this compound exhibited reduced infection rates when administered alongside standard antibiotics .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 1-(4-methoxy-1-methyl-1H-pyrazol-3-yl)ethan-1-amine dihydrochloride can be contextualized by comparing it to analogous pyrazole- or heterocyclic amine derivatives. Below is a detailed analysis:

Table 1: Structural and Physicochemical Comparison

| Compound Name | Molecular Formula | Substituents/Modifications | Molecular Weight (g/mol) | Key Properties/Applications | References |

|---|---|---|---|---|---|

| This compound | C₇H₁₄Cl₂N₃O | 4-methoxy, 1-methyl pyrazole; dihydrochloride | 152.14 (free base)* | High solubility; research applications | |

| 2-(4-Bromo-1-methyl-1H-pyrazol-3-yl)ethylamine dihydrochloride | C₇H₁₄BrCl₂N₃ | 4-bromo, 1-methyl pyrazole; ethyl-methyl amine | 308.07 | Discontinued; halogenated analog for SAR studies | |

| 1-[4-Methoxy-3-(1H-pyrazol-1-ylmethyl)phenyl]ethan-1-amine dihydrochloride | C₁₃H₁₇Cl₂N₃O | Phenyl-pyrazole hybrid; methoxy substituent | 308.07 | Enhanced steric bulk; potential CNS activity | |

| 2-(6-Fluoro-1-methyl-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride | C₁₀H₁₂Cl₂FN₃ | Benzodiazole core; 6-fluoro substituent | 386.71 | Improved metabolic stability; fluorinated analog | |

| 1-[1-(4-Chloro-5-cyclopropylpyrimidin-2-yl)-1H-1,3-benzodiazol-2-yl]ethanamine dihydrochloride | C₁₆H₁₈Cl₃N₅ | Pyrimidine-benzodiazole hybrid; cyclopropyl group | 386.71 | Dual heterocyclic system; agrochemical leads |

* Molecular weight discrepancy noted in source ; likely refers to the free base.

Key Observations

Substituent Effects: The methoxy group in the target compound enhances polarity and solubility compared to brominated analogs (e.g., 2-(4-bromo-1-methyl-1H-pyrazol-3-yl)ethylamine dihydrochloride) . Fluorine substitution in the benzodiazole derivative (CAS 1228838-07-0) improves metabolic stability and binding affinity in drug design .

Hybrid Systems: Compounds like the pyrimidine-benzodiazole hybrid (C₁₆H₁₈Cl₃N₅) demonstrate the integration of multiple heterocycles, broadening applications in pesticide development .

Solubility and Salt Forms :

- Dihydrochloride salts are universally employed to improve aqueous solubility. However, the target compound’s smaller molecular framework (vs. benzodiazole or pyrimidine hybrids) may offer advantages in pharmacokinetic properties, such as tissue penetration .

Discontinuation Trends :

- The brominated pyrazole derivative (CAS 2173992-40-8) was discontinued, possibly due to synthetic challenges or toxicity concerns, highlighting the importance of substituent selection in lead optimization .

Research Findings and Implications

- Structural Analysis : Crystallographic data for such compounds are often refined using programs like SHELXL, ensuring precise determination of bond lengths and angles critical for structure-activity relationship (SAR) studies .

- Biological Relevance : The methoxy group in the target compound may confer antioxidant or anti-inflammatory properties, as seen in related pyrazole derivatives .

- Synthetic Accessibility : The simplicity of the target compound’s pyrazole core facilitates scalable synthesis compared to benzodiazole or pyrimidine-containing analogs .

Q & A

Basic: What synthetic methodologies are recommended for preparing 1-(4-methoxy-1-methyl-1H-pyrazol-3-yl)ethan-1-amine dihydrochloride?

Answer:

The synthesis of pyrazole derivatives often involves multi-step reactions, including condensation, cyclization, and functional group modifications. For example, describes the use of NaN₃ as a catalyst in DMF at 50°C for azide substitution in pyrazole intermediates. A similar approach could be adapted for synthesizing the target compound:

Core Pyrazole Formation : Start with 4-chloromethylpyrazole derivatives, reacting with methoxy- and methyl-substituted precursors under controlled heating (50–80°C) to introduce substituents.

Amine Functionalization : Use reductive amination or nucleophilic substitution to attach the ethanamine moiety.

Salt Formation : Treat the free amine with HCl in a polar solvent (e.g., ethanol) to yield the dihydrochloride salt.

Key Considerations : Monitor reaction progress via TLC or HPLC, and optimize solvent polarity to improve yield .

Advanced: How can computational modeling resolve contradictions in reaction mechanisms for this compound’s synthesis?

Answer:

Conflicting data on reaction pathways (e.g., competing substitution vs. elimination) can be addressed using density functional theory (DFT) calculations. For instance:

- Transition State Analysis : Compare energy barriers for azide substitution (as in ) versus alternative pathways.

- Solvent Effects : Simulate solvent interactions (e.g., DMF vs. THF) to explain yield variations observed in empirical studies .

- Regioselectivity : Predict preferential substitution sites on the pyrazole ring using Fukui indices or electrostatic potential maps.

Validation : Cross-reference computational results with experimental spectroscopic data (e.g., NMR in ) to confirm mechanistic hypotheses .

Basic: Which spectroscopic techniques are critical for structural characterization?

Answer:

A combination of methods is required:

- ¹H/¹³C NMR : Assign peaks based on pyrazole ring protons (δ 6.5–8.0 ppm) and methoxy groups (δ ~3.8 ppm). Compare with , which provides reference spectra for pyrazole derivatives.

- IR Spectroscopy : Identify N–H stretches (amines, 3300–3500 cm⁻¹) and C–O–C bands (methoxy, ~1250 cm⁻¹).

- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ for C₈H₁₄Cl₂N₃O).

Quality Control : Use HPLC with a C18 column and UV detection (λ = 254 nm) to assess purity (>95%) .

Advanced: How should researchers address contradictory biological activity data in receptor-binding assays?

Answer:

Discrepancies may arise from assay conditions (e.g., pH, temperature) or compound stability. Mitigation strategies include:

- Dose-Response Curves : Perform assays at multiple concentrations (e.g., 1 nM–100 µM) to identify non-linear effects.

- Metabolic Stability Testing : Incubate the compound with liver microsomes (see ) to assess degradation kinetics.

- Control Experiments : Use reference compounds (e.g., SR141716 in ) to validate assay sensitivity.

Data Interpretation : Apply statistical models (e.g., ANOVA) to distinguish experimental noise from true biological variability .

Basic: What safety protocols are essential for handling this compound?

Answer:

Refer to and 11 for guidelines:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods during weighing and synthesis to prevent inhalation.

- Spill Management : Neutralize acidic spills with sodium bicarbonate and collect waste in sealed containers.

- Storage : Keep in airtight glass containers at 2–8°C, protected from light and moisture .

Advanced: How can researchers determine the compound’s shelf-life under varying storage conditions?

Answer:

Conduct accelerated stability studies:

- Forced Degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light.

- Analytical Monitoring : Track degradation products via HPLC-MS and compare with baseline purity (from ).

- Kinetic Modeling : Use the Arrhenius equation to extrapolate shelf-life at 25°C from high-temperature data.

Validation : Confirm predictions with real-time stability data over 6–12 months .

Advanced: What strategies optimize enantiomeric purity in chiral derivatives of this compound?

Answer:

- Chiral Chromatography : Use HPLC with a chiral stationary phase (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to separate enantiomers.

- Asymmetric Synthesis : Employ chiral auxiliaries (e.g., Evans oxazolidinones) during amine functionalization.

- Circular Dichroism (CD) : Verify enantiopurity by comparing CD spectra with known standards .

Basic: How to troubleshoot low yields in the final dihydrochloride salt formation?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.